N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a carboxamide group attached to the 6th position of the pyrimidine ring
Scientific Research Applications
N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Future Directions
Mechanism of Action
Target of Action
It is known that thiazolopyrimidines, a class of compounds to which this molecule belongs, exhibit a broad spectrum of pharmacological activity . They are often used as scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . This interaction can disrupt the genetic pathways of cancer cells , leading to potential anticancer activity.
Biochemical Pathways
Thiazolopyrimidines are known to affect various biochemical pathways due to their broad pharmacological activity. They have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . .
Result of Action
Thiazolopyrimidines are known to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives play a vital role in several biological activities . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrimidine derivative.
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrimidine derivatives are involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process One common method includes the condensation of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base to form an intermediate This intermediate then undergoes cyclization with thiourea to form the thiazolopyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The ethoxyphenyl group can be substituted with other aromatic or aliphatic groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with modified aromatic or aliphatic groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(2-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(2-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-13-7-5-4-6-12(13)18-14(20)11-8-17-16-19(15(11)21)10(2)9-23-16/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMCKAAAXSGFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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